molecular formula C7H9N5O B11913130 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

Cat. No.: B11913130
M. Wt: 179.18 g/mol
InChI Key: PNYPCJLVJADTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is a chemical compound with a purine structure It is a derivative of purine, which is a fundamental component of nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one typically involves the alkylation of a purine derivative. One common method is the methylation of 2-amino-1-methyl-6-oxopurine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another methylated purine derivative with stimulant properties.

    Theobromine: Similar structure but with different biological effects.

    Adenine: A fundamental purine base in nucleic acids.

Uniqueness

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group differentiates it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

1-methyl-2-(methylamino)-7H-purin-6-one

InChI

InChI=1S/C7H9N5O/c1-8-7-11-5-4(9-3-10-5)6(13)12(7)2/h3H,1-2H3,(H,8,11)(H,9,10)

InChI Key

PNYPCJLVJADTFP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C(=O)N1C)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.